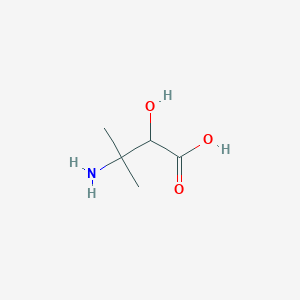
3-Amino-1,1-difluoropropan-2-OL
Übersicht
Beschreibung
The compound 3-Amino-1,1-difluoropropan-2-OL is a fluorinated organic molecule that is of interest due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated compounds, which can be useful in understanding the broader context of fluorinated organic chemistry.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of specialized reagents and conditions to incorporate fluorine atoms into organic molecules. For example, the preparation of various fluorinated carboxylic acid derivatives from amino acids is described, where the stereochemical outcomes of reactions with diethylamino)sulfur trifluoride (DAST) are discussed . Similarly, the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through a photochemical methodology indicates the complexity and specificity of reactions involving fluorinated intermediates . These studies suggest that the synthesis of this compound would likely require careful consideration of reagents and reaction conditions to achieve the desired fluorination pattern.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the molecule's geometry and electronic properties. For instance, the study of the molecular and crystal structures of fluorinated indanones reveals how fluorine substituents impact the overall structure . This implies that the molecular structure of this compound would also be influenced by its difluorinated motif, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. The reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford cyclopentadienols demonstrates the potential for regioselective ring-opening reactions in the presence of fluorinated species . This suggests that this compound could also engage in specific chemical transformations that leverage the reactivity of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can influence boiling points, solubility, and chemical stability. The sequential deoxyfluorination approach for the synthesis of trifluoro-amino acids highlights how the introduction of fluorine atoms can alter the conformation and properties of amino acids . Therefore, the physical and chemical properties of this compound would need to be characterized to understand its behavior in various environments and applications.
Wissenschaftliche Forschungsanwendungen
Amino Acids in Organic Synthesis
Amino acids, including their derivatives, play a crucial role in the fine organic synthesis industry. They are used in the production of pharmaceuticals, dyes, high-energy materials, and more. Their application extends to the creation of analytical reagents, flotation reagents, and heat-resistant polymers, highlighting their versatility in various industrial processes (Nazarov et al., 2021).
Biomedical Applications of Poly(amino acid)s
In the realm of biomedical applications, polymers based on amino acids have garnered attention for their biocompatibility and biodegradability. These polymers, structured from the same building blocks as proteins, are being explored for use in drug and gene delivery systems, showcasing their potential in therapeutic interventions (Thompson & Scholz, 2021).
Synthetic and Medicinal Chemistry
The synthesis and functionalization of cyclic β-amino acids have significant implications in drug research. Metathesis reactions have been extensively utilized to access various functionalized derivatives of β-amino acids, underlining the importance of amino acids in developing new molecular entities for therapeutic purposes (Kiss et al., 2018).
Advanced Materials and Sensors
Amino acids and their derivatives are integral to developing advanced materials and sensors. For instance, the spin label amino acid TOAC has been utilized in peptide studies to analyze backbone dynamics and secondary structures, contributing to our understanding of peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012). Furthermore, sensors and biosensors modified with conducting polymers and molecularly imprinted polymers have been developed for the electrochemical detection of amino acids, demonstrating their utility in medical and pharmaceutical applications (Dinu & Apetrei, 2022).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .
Biochemische Analyse
Biochemical Properties
3-Amino-1,1-difluoropropan-2-OL plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with pyridopyrimidine-based cannabinoid-1 receptor inverse agonists . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups in the compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and flux . Additionally, its impact on gene expression can result in changes in protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms contribute to its binding affinity and specificity, allowing it to interact with target enzymes and proteins effectively . These interactions can lead to changes in enzyme activity, substrate binding, and overall biochemical pathway regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or varying temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular toxicity, and disruption of normal metabolic processes . Threshold effects are often noted, where a specific dosage range elicits a maximal response before adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity and substrate availability . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biochemical effects . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with enzymes and proteins, influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-amino-1,1-difluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLBJPNWATWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599007 | |
| Record name | 3-Amino-1,1-difluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433-46-5 | |
| Record name | 3-Amino-1,1-difluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,1-difluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)







![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)



